molecular formula C7H13NO B12066457 trans-(6-Amino-cyclohex-3-enyl)-methanol

trans-(6-Amino-cyclohex-3-enyl)-methanol

Cat. No.: B12066457
M. Wt: 127.18 g/mol
InChI Key: SZLMSKCXLLFJEI-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-(6-Amino-cyclohex-3-enyl)-methanol: is an organic compound characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexene ring

Preparation Methods

The synthesis of trans-(6-Amino-cyclohex-3-enyl)-methanol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl group is introduced via oxidation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

trans-(6-Amino-cyclohex-3-enyl)-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Scientific Research Applications

trans-(6-Amino-cyclohex-3-enyl)-methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of trans-(6-Amino-cyclohex-3-enyl)-methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their activity and function.

    Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

trans-(6-Amino-cyclohex-3-enyl)-methanol can be compared with other similar compounds, such as:

    trans-(6-Amino-cyclohex-3-enyl)-carbamic acid tert-butyl ester: This compound has a carbamate group instead of a hydroxyl group, leading to different chemical properties and applications.

    trans-(6-Amino-cyclohex-3-enyl)-methane:

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1R,6R)-6-aminocyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C7H13NO/c8-7-4-2-1-3-6(7)5-9/h1-2,6-7,9H,3-5,8H2/t6-,7+/m0/s1

InChI Key

SZLMSKCXLLFJEI-NKWVEPMBSA-N

Isomeric SMILES

C1C=CC[C@H]([C@@H]1CO)N

Canonical SMILES

C1C=CCC(C1CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.